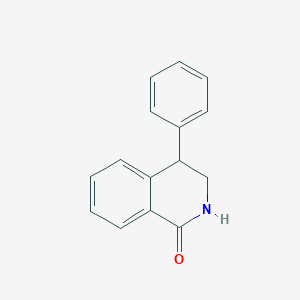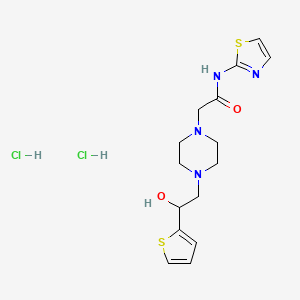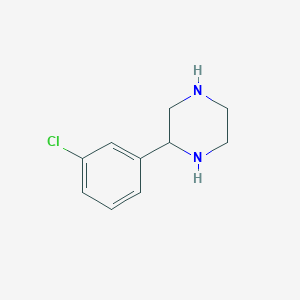
2-(3-Chlorophenyl)piperazine
描述
2-(3-Chlorophenyl)piperazine is a chemical compound belonging to the piperazine class. It is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group. This compound has been studied for its various pharmacological properties and is known to interact with several neurotransmitter systems in the brain.
作用机制
Target of Action
The primary targets of 2-(3-Chlorophenyl)piperazine, also known as m-Chlorophenylpiperazine (mCPP), are the 5-HT2B and 5-HT2C receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of mood, anxiety, and depression.
Mode of Action
mCPP acts as a partial agonist at the human 5-HT2A and 5-HT2C receptors but as an antagonist at the human 5-HT2B receptors . This means that mCPP can both activate and inhibit these receptors, depending on the context.
Biochemical Pathways
It is known that mcpp’s actions at the 5-ht2c receptor likely mediate its negative effects such as anxiety, headaches, and appetite loss
Pharmacokinetics
mCPP is metabolized via the CYP2D6 isoenzyme in the liver by hydroxylation to para-hydroxy-mCPP (p-OH-mCPP), which plays a major role in its metabolism . The elimination half-life of mCPP is between 4 to 14 hours , indicating that it is relatively quickly removed from the body. It is excreted in the urine .
Result of Action
The action of mCPP results in a variety of effects. It lacks any reinforcing effects, but has psychostimulant, anxiety-provoking, and hallucinogenic effects . It is also known to produce dysphoric, depressive, and anxiogenic effects in rodents and humans . Other effects of mCPP include nausea, hypoactivity, and penile erection, the latter two the result of increased 5-HT2C activity and the former likely via 5-HT3 stimulation .
生化分析
Biochemical Properties
2-(3-Chlorophenyl)piperazine is known to interact with various biomolecules. It has been identified as a 5-HT2C serotonin receptor agonist , indicating that it can bind to these receptors and trigger a response. This interaction plays a significant role in its biochemical activity .
Cellular Effects
The effects of this compound on cells are diverse. It has been reported to have psychostimulant, anxiety-provoking, and hallucinogenic effects . It is also known to produce dysphoric, depressive, and anxiogenic effects in rodents and humans . Furthermore, it can induce panic attacks in individuals susceptible to them .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It behaves as an agonist at most serotonin receptors . It has been shown to act not only as a serotonin reuptake inhibitor but as a serotonin releasing agent as well .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its elimination half-life is reported to be between 4 to 14 hours , indicating that its effects can persist for several hours after administration.
Metabolic Pathways
This compound is metabolized in the liver via the CYP2D6 isoenzyme . This process plays a major role in its metabolism and can influence its overall effects on the body .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)piperazine typically involves the reaction of 3-chloroaniline with piperazine. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions. For example, the reaction of 3-chloroaniline with piperazine in the presence of a suitable catalyst and solvent can yield the desired product in high purity .
化学反应分析
Types of Reactions
2-(3-Chlorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
科学研究应用
2-(3-Chlorophenyl)piperazine has been extensively studied for its applications in various fields:
相似化合物的比较
Similar Compounds
1-(3-Chlorophenyl)piperazine: A closely related compound with similar pharmacological properties.
1-(3-Trifluoromethylphenyl)piperazine: Another piperazine derivative with distinct chemical and biological activities.
Uniqueness
2-(3-Chlorophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its interaction with multiple serotonin receptor subtypes makes it a valuable compound for studying the serotonergic system and developing new therapeutic agents .
属性
IUPAC Name |
2-(3-chlorophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVXSYWJPAAOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966797 | |
| Record name | 2-(3-Chlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52385-79-2 | |
| Record name | 2-(3-Chlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chlorophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


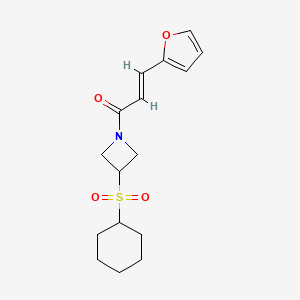
![5-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2947942.png)
![6-(3-Fluorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2947943.png)
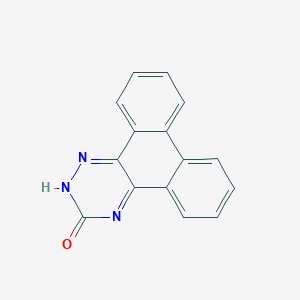
![N-(1-cyano-1-methyl-3-phenylpropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2947951.png)
![Tert-butyl 4-[5-(2,4-dichlorophenyl)-1-(phenylcarbamoyl)pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B2947952.png)

![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2947954.png)
![5-(6-methoxypyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2947955.png)
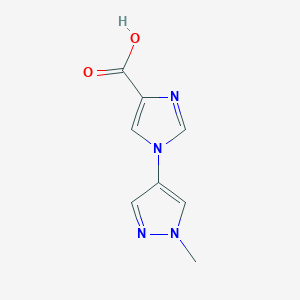

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2947958.png)
